Undec-10-enohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action

Undec-10-enohydrazide's antimicrobial activity is believed to be linked to its interaction with the bacterial cell membrane. Studies have shown that it binds to the 3-mercaptopropionic acid (3-MPA) component of the membrane, hindering its conversion into active thiols. [1] These active thiols play a crucial role in various cellular processes essential for bacterial survival. By disrupting their production, Undec-10-enohydrazide may inhibit bacterial growth and proliferation.

Source

[1] PubChem. National Institutes of Health.

Current Research and Future Directions

Research on Undec-10-enhydrazide is currently limited. While initial studies suggest its potential as an antimicrobial agent, further investigation is necessary. This includes:

- Evaluating its effectiveness against a broader range of bacterial strains.

- Determining its minimum inhibitory concentration (MIC) against various pathogens.

- Assessing its potential cytotoxicity and side effects.

- Investigating its potential for combination therapy with other antibiotics.

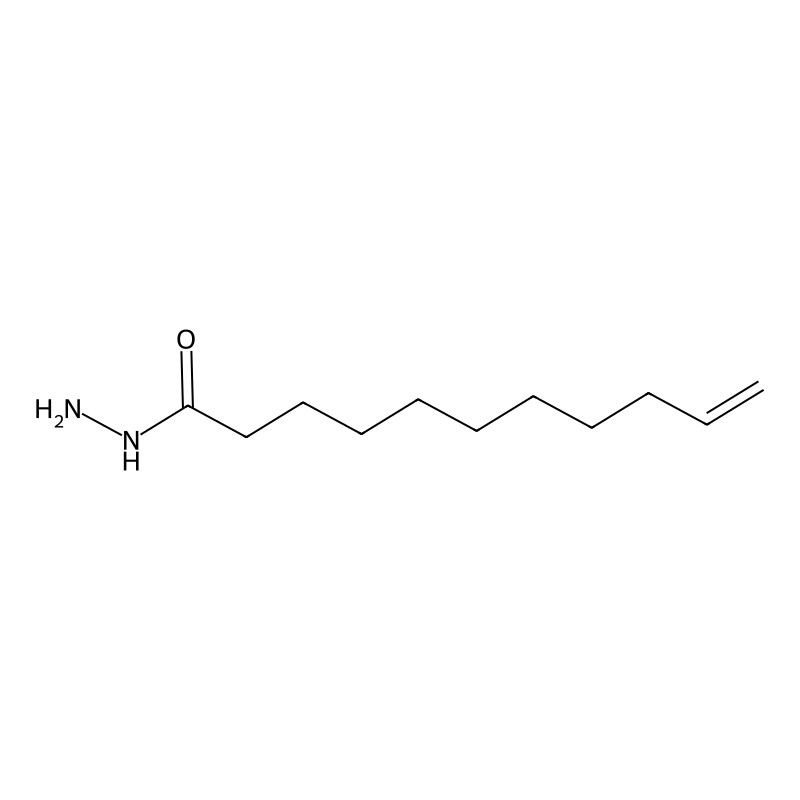

Undec-10-enohydrazide is an organic compound with the molecular formula and a molecular weight of 198.31 g/mol. It is classified as a hydrazide, which is characterized by the presence of a hydrazine functional group () attached to a carbon chain. The compound features an undec-10-enoic acid moiety, indicating that it contains a double bond located at the tenth carbon of an undecane chain, contributing to its unsaturation and reactivity. Undec-10-enohydrazide is typically synthesized for use in various

- Condensation Reactions: It can react with aldehydes or ketones to form imines or hydrazones, which are useful intermediates in organic synthesis.

- Hydrazone Formation: The hydrazide group can react with carbonyl compounds to form stable hydrazones, which can be further transformed into other functional groups.

- Hydrolysis: Under acidic or basic conditions, undec-10-enohydrazide can hydrolyze to yield undec-10-enoic acid and hydrazine derivatives.

- Reduction Reactions: The compound can undergo reduction reactions to convert the double bond or the hydrazide group into more saturated forms.

These reactions highlight the compound's versatility as a building block in organic synthesis and medicinal chemistry .

Undec-10-enohydrazide has shown potential biological activities, particularly in the realm of antimicrobial and anti-inflammatory properties. Research indicates that compounds containing hydrazide functionalities often exhibit significant biological effects, including:

- Antimicrobial Activity: Some studies have suggested that undec-10-enohydrazide may possess antibacterial properties, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects: Similar compounds have been investigated for their ability to reduce inflammation, which could have therapeutic implications in treating inflammatory diseases .

The synthesis of undec-10-enohydrazide typically involves several steps:

- Starting Materials: The process often begins with undec-10-enoic acid or its derivatives.

- Formation of Hydrazide: The undec-10-enoic acid is reacted with hydrazine or a hydrazine derivative under acidic conditions to promote the formation of the hydrazide linkage.

- Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure undec-10-enohydrazide.

This method allows for the efficient production of the compound while maintaining high purity levels necessary for subsequent applications .

Undec-10-enohydrazide finds various applications across different fields:

- Organic Synthesis: It serves as a versatile intermediate in synthesizing more complex organic molecules.

- Pharmaceutical Development: Its potential biological activities make it a candidate for drug development, particularly in creating new antimicrobial agents.

- Material Science: The compound can be utilized in developing polymers and materials with specific functional properties due to its reactive nature .

Several compounds share structural similarities with undec-10-enohydrazide, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 10-Undecenal | Contains an aldehyde group; used in flavoring agents | |

| Undecanoic Acid | Saturated fatty acid; used in surfactants | |

| Undecylamine | Primary amine; used in surfactants and corrosion inhibitors |

Uniqueness of Undec-10-enohydrazide

Undec-10-enohydrazide's uniqueness lies in its dual functional groups (the hydrazide and alkene), which allow it to engage in diverse